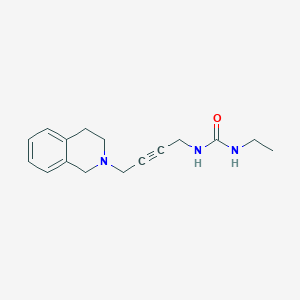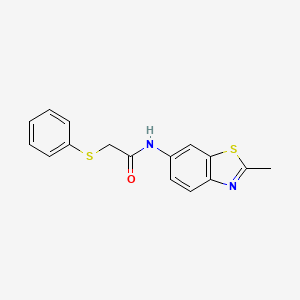![molecular formula C16H12F2N2S B2458642 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,6-difluorobenzo[d]thiazole CAS No. 863001-57-4](/img/structure/B2458642.png)
2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,6-difluorobenzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,6-difluorobenzo[d]thiazole, also known as DIBT, is a small molecule compound that has gained attention in scientific research due to its potential as a therapeutic agent. DIBT belongs to the class of benzothiazole derivatives, which have been found to exhibit various biological activities such as anticancer, antiviral, and antibacterial properties.
Scientific Research Applications
Antiproliferative and Antimicrobial Applications
The synthesis and structural analysis of Schiff bases derived from some 1,3,4-thiadiazole compounds have shown significant antiproliferative and antimicrobial properties. These compounds exhibit cytotoxicity against cancer cell lines, such as PC-3 and MDA-MB-231, and antimicrobial activity against S. epidermidis, highlighting their potential in chemotherapy and as antimicrobial agents (Gür et al., 2020).
Anti-inflammatory and Psychotropic Activities
N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides have been synthesized and characterized for their psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro screening. These compounds have shown marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, NO-induction ability concerning tumor cell lines, and some antimicrobial action, suggesting their utility in treating various disorders (Zablotskaya et al., 2013).
Antifungal Potency
The synthesis of 2-aryl-8-OR-3,4-dihydroisoquinolin-2-iums salts as potential antifungal agents against plant pathogenic fungi showcases their medium to high activity, with some compounds displaying higher activity than natural model compounds and positive drugs like thiabendazole and azoxystrobin. This research indicates the potential of these compounds in developing new antifungal agents (Zhu et al., 2016).
Novel Synthesis Approaches
Research into novel synthesis methods, such as the BF3-promoted synthesis of diarylhexahydrobenzo[f]isoquinoline, highlights innovative approaches to creating derivatives of isoquinoline, which could expand the application possibilities of these compounds in medicinal chemistry and drug development (Chang et al., 2010).
properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,6-difluoro-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2S/c17-12-7-13(18)15-14(8-12)21-16(19-15)20-6-5-10-3-1-2-4-11(10)9-20/h1-4,7-8H,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSQBOBNTBDEJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC4=C(C=C(C=C4S3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,6-difluorobenzo[d]thiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)ethanone](/img/structure/B2458559.png)
![N-[2-(2-Ethoxy-6-azaspiro[3.4]octan-6-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2458560.png)
![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B2458561.png)
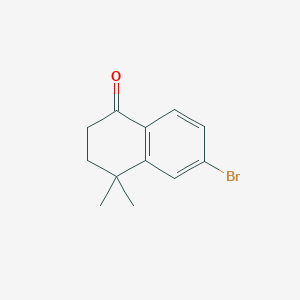
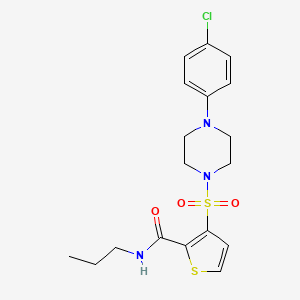

![2-tert-butyl-1-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2458571.png)
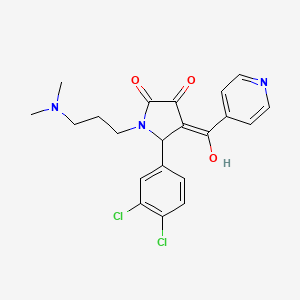
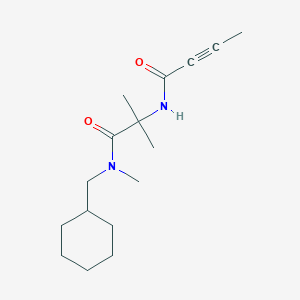
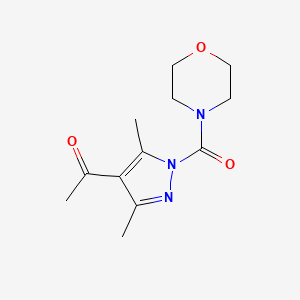
![Tert-butyl (2S,3aS,6aS)-2-(bromomethyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate](/img/structure/B2458578.png)
![1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxybenzyl)urea](/img/structure/B2458579.png)
